Melting Point Depression of 2-Dodecyltetradecanoic Acid vs. Straight-Chain Hexacosanoic Acid (C26:0): Formulation-Enabling Physical Property
The α-dodecyl branch of 2-dodecyltetradecanoic acid substantially reduces melting point relative to its straight-chain C26 isomer, hexacosanoic acid (cerotic acid). The branched compound melts at 64–66 °C , whereas hexacosanoic acid melts at 87–89 °C , yielding a melting point depression of approximately 22–25 °C. This difference is attributable to steric disruption of crystalline acyl-chain packing by the α-alkyl branch, a well-established class effect of Guerbet fatty acids [1]. The lower melting point facilitates solution-phase handling, esterification, and amidation reactions under milder thermal conditions, making 2-dodecyltetradecanoic acid preferred for synthetic conjugation to heat-sensitive biomolecules such as trehalose and muramyl dipeptides.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 64–66 °C |
| Comparator Or Baseline | Hexacosanoic acid (straight-chain C26:0): 87–89 °C |
| Quantified Difference | ~22–25 °C lower melting point for the branched compound |
| Conditions | Standard reported melting point ranges; differential scanning calorimetry not specified in source references |
Why This Matters
Procurement decisions for lipid-based formulation research should favor the branched compound when solution-phase conjugation at moderate temperatures is required; straight-chain C26 fatty acid requires heating above ~90 °C, which may degrade heat-sensitive substrates.
- [1] Knothe, G.; Dunn, R.O. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 2009, 86(9), 843–856. (Class-level evidence: α-branching consistently lowers melting point vs. straight-chain isomers.) View Source
